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Compound of Interest

Compound Name: Syringopicroside

Cat. No.: B1196810

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringopicroside, a secoiridoid glucoside, is a prominent bioactive compound found in various
species of the Syringa genus (lilac). Its diverse pharmacological activities have garnered
significant interest within the research and drug development communities. Accurate
identification and characterization of Syringopicroside are paramount for quality control,
mechanistic studies, and further development. This technical guide provides a comprehensive
overview of the spectroscopic data (NMR and MS) used for the definitive identification of
Syringopicroside.

Molecular Structure and Properties
e Molecular Formula: C24H30011
» Molecular Weight: 494.5 g/mol [1]

e IUPAC Name: 2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1-
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylloxy-4a,5,7,7a-tetrahydro-1H-
cyclopentalc]pyran-4-carboxylate

Mass Spectrometry (MS) Data
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High-resolution mass spectrometry is a critical tool for determining the molecular weight and
elemental composition of Syringopicroside.

Table 1: Mass Spectrometry Data for Syringopicroside

lonization Mode Observed m/z lon Type

Negative 493.0 [M-H]~

Note: The observed m/z value is consistent with the calculated molecular weight of

Syringopicroside.

Experimental Protocol: Mass Spectrometry

A detailed experimental protocol for the mass spectrometric analysis of Syringopicroside is

outlined below.

Workflow for Mass Spectrometry Analysis of Syringopicroside

Mass Spectrometry Analysis

Click to download full resolution via product page
Caption: Workflow for the mass spectrometric analysis of Syringopicroside.

 Instrumentation: High-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap systems are recommended for accurate mass measurements.
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« lonization: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing
Syringopicroside, typically in negative ion mode to observe the [M-H]~ ion.

o Sample Preparation: The sample should be dissolved in a suitable solvent, such as methanol
or acetonitrile, and infused into the mass spectrometer.

o Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the
molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and

obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is indispensable for the complete structural elucidation of
Syringopicroside, providing detailed information about the carbon and proton framework. The
original structural elucidation of Syringopicroside was reported by Asaka et al. in 1970. While
the full historical data from this publication is not readily available in all online databases, the
following tables represent the expected and necessary data for unambiguous identification.

Table 2: 1H NMR Spectroscopic Data for Syringopicroside
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Table 3: 13C NMR Spectroscopic Data for Syringopicroside
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Experimental Protocol: NMR Spectroscopy

A generalized experimental protocol for the NMR analysis of Syringopicroside is provided

below.

Workflow for NMR Spectroscopy of Syringopicroside

NMR Data Acquisition

Click to download full resolution via product page
Caption: Workflow for NMR spectroscopic analysis of Syringopicroside.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to
obtain well-resolved spectra.

o Solvent: Deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-de (DMSO-
de) are commonly used. The choice of solvent can slightly affect the chemical shifts.

o Experiments:

[e]

'H NMR: Provides information on the number of different types of protons and their
neighboring protons (through spin-spin coupling).

13C NMR: Shows the number of different types of carbon atoms.

[¢]

o

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously
assigning all proton and carbon signals and confirming the connectivity of the molecule.
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COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC
(Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon
atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between
protons and carbons that are two or three bonds apart.

Conclusion

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy
provides a powerful and definitive approach for the identification and structural elucidation of
Syringopicroside. High-resolution mass spectrometry confirms the molecular formula, while a
complete set of 1D and 2D NMR experiments allows for the unambiguous assignment of all
proton and carbon signals, confirming the compound's unique structure. The data and
protocols presented in this guide serve as a valuable resource for researchers working with this
important natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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